7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
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Overview
Description
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound with a unique structure that includes bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of a chlorinated pyridine derivative with a brominating agent. One common method involves the chlorination of a pyridine derivative followed by bromination to introduce the bromine atom. The reaction conditions often include the use of solvents such as chloroform and catalysts like sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce compounds with varying oxidation states.
Scientific Research Applications
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-pyrido[3,2-b][1,4]oxazin-3-one: A similar compound with a bromine substituent but lacking the chlorine atom.
7-chloro-2H-pyrido[3,2-b][1,4]oxazin-3-one: A compound with a chlorine substituent but lacking the bromine atom.
Uniqueness
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity
Properties
CAS No. |
1785003-58-8 |
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Molecular Formula |
C7H4BrClN2O2 |
Molecular Weight |
263.47 g/mol |
IUPAC Name |
7-bromo-6-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H4BrClN2O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H,10,11,12) |
InChI Key |
IUFNMDAEJIJRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2O1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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